Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a carboxylate ester and a methoxyphenyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-(4-methoxyphenyl)hydrazinecarboxylate with an appropriate nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced heterocyclic compounds. Substitution reactions can result in the formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(4-methoxyphenyl)-1,2,4-triazole-3-carboxylate: This compound has a triazole ring instead of an oxadiazole ring, which may result in different chemical and biological properties.
Ethyl 5-(4-methoxyphenyl)-1,2,4-thiadiazole-3-carboxylate: The presence of a thiadiazole ring can impart different reactivity and biological activities compared to the oxadiazole ring.
Properties
IUPAC Name |
ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-17-12(15)10-13-11(18-14-10)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRYIROHFJDHJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601473 |
Source
|
Record name | Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151098-14-5 |
Source
|
Record name | Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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